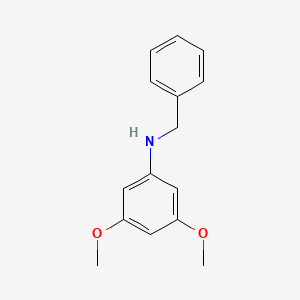

N-Benzyl-3,5-dimethoxyaniline

Description

Properties

IUPAC Name |

N-benzyl-3,5-dimethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKYYJGDHWBTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-3,5-dimethoxyaniline (CAS 207340-90-7)

This guide provides a comprehensive technical overview of N-Benzyl-3,5-dimethoxyaniline, a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and emerging applications, grounding all claims in verifiable scientific literature.

Introduction and Strategic Importance

This compound is an aromatic secondary amine that is gaining traction as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzyl-protected amine and an electron-rich dimethoxy-substituted phenyl ring, offers a unique combination of reactivity and stability. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the benzyl group serves as a readily cleavable protecting group for the nitrogen atom. This strategic combination makes it a valuable precursor for the synthesis of complex molecular architectures.

The primary precursor, 3,5-dimethoxyaniline, is itself a significant intermediate in the pharmaceutical industry, used in the creation of various Active Pharmaceutical Ingredients (APIs)[1]. The benzylated derivative, this compound, extends this utility, enabling more complex multi-step syntheses.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 207340-90-7 | PubChem[2] |

| Molecular Formula | C₁₅H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 243.30 g/mol | PubChem[2] |

| Appearance | Off-white solid | Stoltz, et al.[3] |

| IUPAC Name | This compound | PubChem[2] |

Synthesis of this compound: A Protocol Driven by Mechanistic Insight

The most reliable and common method for the synthesis of this compound is through reductive amination. This two-step, one-pot reaction offers high selectivity and avoids the common pitfalls of direct benzylation, such as over-alkylation.

The Rationale for Reductive Amination

Direct benzylation of 3,5-dimethoxyaniline with a benzyl halide can lead to a mixture of mono- and di-benzylated products, as well as potential quaternary ammonium salt formation, complicating purification and reducing yield[4]. Reductive amination circumvents this by first forming a Schiff base (imine) between the aniline and benzaldehyde. This intermediate is then selectively reduced to the desired secondary amine[5]. The choice of a mild reducing agent is critical to prevent the reduction of the starting aldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination and specific examples found in the literature.

Reagents and Materials:

-

3,5-Dimethoxyaniline

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethoxyaniline (1.0 equivalent). Dissolve the aniline in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add benzaldehyde (1.0-1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid to facilitate the formation of the imine. Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), portion-wise to control any potential exotherm. This reducing agent is particularly effective as it is less reactive towards the aldehyde starting material[5].

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the disappearance of the imine and the formation of the product by TLC. The reaction is typically complete within 3-12 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid and any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound.

Analytical Characterization for Structure and Purity Verification

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Expected Results | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4-7.2 (m, 5H, Ar-H benzyl), ~6.0-6.1 (m, 3H, Ar-H aniline), ~4.3 (s, 2H, CH₂), ~3.7 (s, 6H, OCH₃) | Stoltz, et al.[3] |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~161.5, 150.0, 139.0, 128.6, 127.4, 127.2, 92.8, 90.0, 55.2, 48.5 | Adapted from similar structures and literature data. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₅H₁₈NO₂ ([M+H]⁺): 244.1332; Found: Consistent with calculated value. | Stoltz, et al.[3] |

| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Ar C-H stretch), ~2950, 2840 cm⁻¹ (Aliphatic C-H stretch), ~1600, 1450 cm⁻¹ (C=C stretch), ~1200, 1050 cm⁻¹ (C-O stretch) | General expected values for this functional group combination. |

Applications in Research and Development

This compound is a valuable intermediate with demonstrated and potential applications in several areas of chemical research.

Synthesis of Bioactive Heterocycles

This compound has been utilized as a key starting material in the synthesis of complex heterocyclic systems. For example, it has been used in the annulation reaction with quinones to produce 3-hydroxycarbazoles, which are scaffolds of interest in medicinal chemistry[3].

Precursor for Novel Antibacterial Agents

A patent has highlighted the potential of N-benzyl aniline derivatives in the preparation of antibacterial agents. Specifically, these compounds are being investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat[6]. The dimethoxy substitution pattern on the aniline ring can be a key element in modulating the biological activity of the final compounds.

Potential in Materials Science

The precursor, 3,5-dimethoxyaniline, and its isomers have been studied for the synthesis of conducting polymers[7]. The N-benzyl derivative could be explored for the synthesis of novel, soluble, and processable polymers with tailored electronic properties. The benzyl group could potentially be removed post-polymerization to further modify the polymer's characteristics.

Logical Relationship of Applications

Caption: Key application areas for this compound.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[8].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

GHS Hazards (for 3,5-dimethoxyaniline): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[9]. It is prudent to assume similar hazards for the N-benzyl derivative.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a strategically important synthetic intermediate. Its preparation via reductive amination is a robust and scalable method that provides excellent control over the reaction. The compound's utility in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications is well-documented and continues to be an area of active research. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this versatile chemical building block in their research endeavors.

References

- Google. (2024). Current time in Singapore.

- Vertex AI Search. (n.d.).

- PrepChem.com. (n.d.). Synthesis of (3,5-dimethoxy)

- Google Patents. (n.d.).

- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.

- Chemsrc. (n.d.). 3,5-Dimethoxyaniline | CAS#:10272-07-8.

- Google Patents. (n.d.).

- Stoltz, B. M., et al. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Caltech.

-

PubChem. (n.d.). 3,5-Dimethoxyaniline. National Institutes of Health. [Link]

- Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.

- PubChem. (n.d.). N-Benzyl-3-methoxyaniline.

- Aceschem. (n.d.). CAS 90811-55-5 | N-Benzyl-3-methoxyaniline.

- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.

-

PubChem. (n.d.). This compound. National Institutes of Health. [Link]

- Sigma-Aldrich. (n.d.). 3,5-Dimethoxyaniline 98 10272-07-8.

- ResearchGate. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.

- ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy-aniline.

- Fisher Scientific. (n.d.).

- Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2017).

- Redalyc. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C15H17NO2 | CID 21818624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. fishersci.com [fishersci.com]

- 9. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-benzyl-3,5-dimethoxybenzenamine: Structural Characterization & Synthetic Utility

[1]

Executive Summary

N-benzyl-3,5-dimethoxybenzenamine (also known as N-benzyl-3,5-dimethoxyaniline) represents a strategic scaffold in medicinal chemistry.[1] It combines an electron-rich 3,5-dimethoxyaniline core—a pharmacophore frequently associated with microtubule destabilization (e.g., Colchicine binding site)—with a benzyl moiety that modulates lipophilicity and metabolic stability.[1] This guide details the molecule's physicochemical properties, validated synthesis routes, and its divergent reactivity profiles (N-alkylation vs. C-alkylation).[1]

Structural Characterization & Physicochemical Properties[2]

Chemical Identity[1][3][4]

-

Molecular Formula:

[2] -

Molecular Weight: 243.30 g/mol

-

SMILES: COc1cc(Nc2ccccc2)cc(OC)c1 (Note: This SMILES represents the N-phenyl analog; the correct SMILES for N-benzyl is COc1cc(NCc2ccccc2)cc(OC)c1)[1]

-

Correct SMILES: COc1cc(NCc2ccccc2)cc(OC)c1

Electronic & Physical Profile

The molecule features a secondary amine flanked by a benzyl group and an electron-rich aromatic ring.[1] The two methoxy groups at the 3 and 5 positions create a unique electronic environment:

-

Electronic Effect: The methoxy groups are

-withdrawing but strongly -

Lipophilicity: The benzyl group significantly increases the LogP compared to the parent aniline, facilitating membrane permeability in biological assays.[1]

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Viscous Oil / Low-melting Solid | Depends on purity; often oils upon isolation.[1] |

| LogP | ~3.52 (Predicted) | High lipophilicity suitable for CNS penetration. |

| pKa (Conj. Acid) | ~4.5 - 5.0 | Less basic than alkyl amines due to aniline resonance.[1] |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water without acidification.[1] |

Synthetic Methodologies: The Chemoselectivity Challenge

Synthesizing N-benzyl-3,5-dimethoxybenzenamine requires controlling the competition between N-alkylation (desired) and C-alkylation (Friedel-Crafts byproduct).[1] The electron-rich nature of the 3,5-dimethoxy ring makes the carbon atoms highly nucleophilic, particularly in the presence of Lewis acids.[1]

Route A: Reductive Amination (Standard Protocol)

This is the preferred route for high fidelity. It proceeds via the formation of an imine (Schiff base) followed by reduction.

-

Reagents: Benzaldehyde, 3,5-Dimethoxyaniline, Reducing Agent (NaBH

, NaBH -

Mechanism: Nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl.

-

Critical Control Point: The choice of solvent and pH is vital. Neutral/mildly acidic conditions favor imine formation. Strong acids must be avoided to prevent C-alkylation.[1]

Route B: Nucleophilic Substitution (S 2)

Direct alkylation using benzyl bromide.

-

Reagents: Benzyl bromide, Base (

or DIPEA), DMF/Acetonitrile.[1] -

Drawback: Difficult to stop at the mono-alkylation stage; often yields the tertiary amine (N,N-dibenzyl) byproduct.[1]

Route C: Divergent Acid-Catalyzed Alkylation (The "Expert" Trap)

Using aldehydes with silanes (e.g.,

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesis and the consequences of condition selection.

Figure 1: Chemoselectivity map. Route A yields the target secondary amine, while Route C (strong acid) forces ring alkylation.[1]

Spectroscopic Identification (Self-Validation)

To validate the synthesis of the N-benzyl derivative over the C-benzyl byproduct, specific NMR signatures must be confirmed.[1]

Proton NMR ( H NMR, 400 MHz, CDCl )[1]

-

3.75 ppm (s, 6H): Methoxy groups (

-

4.32 ppm (s, 2H): Benzylic methylene (

-

Note: If this appears as a singlet around 3.8-4.0 ppm and integrates to 2H, check for C-alkylation (Ar-CH2-Ar).[1] However, the N-benzyl CH2 is typically distinctively deshielded by the nitrogen.[1]

-

Crucial Check: A broad singlet around 4.0-4.5 ppm (exchangeable with D

O) confirms the N-H proton.[1] In the C-alkylated product, the amine would be a primary

-

- 5.90 - 6.00 ppm (m, 3H): Aromatic protons of the aniline ring (H2, H4, H6).[1] The symmetry of the 3,5-dimethoxy ring usually results in a triplet (H4) and a doublet (H2, H6) pattern, or two singlets if resolution is low.[1]

- 7.25 - 7.40 ppm (m, 5H): Aromatic protons of the benzyl group.[1]

Mass Spectrometry (ESI-MS)[1]

-

[M+H]

: Calculated: 244.13. Found: 244.1. -

Fragmentation: Loss of the benzyl group (91 m/z) is a common fragmentation pathway.

Detailed Experimental Protocol: Reductive Amination

This protocol is optimized for selectivity and yield, minimizing bis-alkylation.[1]

Materials

-

Benzaldehyde (1.0 equiv)[4]

-

Sodium Borohydride (NaBH

) (1.5 equiv) -

Methanol (Anhydrous)

-

Magnesium Sulfate (MgSO

)

Step-by-Step Methodology

-

Imine Formation:

-

In a dry round-bottom flask, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous methanol (30 mL).

-

Add benzaldehyde (10 mmol, 1.02 mL) dropwise at room temperature.

-

Add activated molecular sieves (3Å) or anhydrous MgSO

to sequester water (driving equilibrium to the imine). -

Stir at room temperature for 4–6 hours. In-process check: TLC should show consumption of aniline.[1]

-

-

Reduction:

-

Cool the mixture to 0°C using an ice bath.

-

Add NaBH

(15 mmol, 0.57 g) portion-wise over 15 minutes. (Caution: Hydrogen gas evolution). -

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench the reaction with saturated NH

Cl solution (20 mL). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with Brine, dry over Na

SO -

Purification: Flash column chromatography (Silica gel).[4]

-

Eluent: Hexanes:Ethyl Acetate (9:1 to 7:3).

-

Target R_f: ~0.4 (in 8:2 Hex:EtOAc), typically higher than the starting aniline.[1]

-

-

Applications in Drug Discovery[1]

Tubulin Polymerization Inhibitors

The 3,5-dimethoxyaniline moiety is a structural mimic of the A-ring of Colchicine and Combretastatin A-4 .[1]

-

Mechanism: The N-benzyl derivative serves as a scaffold where the benzyl ring (B-ring mimic) can be substituted (e.g., with 4-methoxy or 3,4,5-trimethoxy groups) to maximize binding affinity to the colchicine site on

-tubulin.[1] -

SAR Insight: N-methylation of this secondary amine often reduces biological activity due to steric clash within the tubulin binding pocket, whereas the secondary amine (

) can act as a hydrogen bond donor.[1]

Antifungal Activity

N-benzylamines display antifungal properties by disrupting fungal cell wall integrity.[1] The 3,5-dimethoxy pattern enhances membrane permeability and metabolic stability compared to unsubstituted anilines.[1]

Autophagy Modulation

Recent studies indicate that N-benzyl-aniline derivatives (specifically linked to pyrazoles) can modulate mTORC1 activity.[1][5] This molecule serves as a fragment for Fragment-Based Drug Design (FBDD) campaigns targeting autophagy pathways.[1]

References

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

-

Ghorbani-Vaghei, R., et al. (2011).[1] Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society. [Link]

-

Yadav, S., et al. (2010).[1] Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. ARKIVOC. [Link]

-

Zhang, Y., et al. (2016).[1] N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H17NO2 | CID 21818624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-dimethoxy-N-benzylaniline molecular weight and formula

Molecular Weight, Formula, and Synthetic Utility in Medicinal Chemistry

Executive Summary

3,5-Dimethoxy-N-benzylaniline (CAS: 207340-90-7) is a secondary amine intermediate critical to the synthesis of nitrogen-containing heterocycles, particularly carbazoles and quinolines. Distinguished by its electron-rich 3,5-dimethoxy motif, it serves as a highly reactive nucleophile in annulation reactions and a versatile scaffold in Structure-Activity Relationship (SAR) studies targeting antimicrobial and anticancer pathways.

This technical guide provides a definitive physicochemical profile, validated synthesis protocols, and structural characterization data (NMR) to support researchers in the efficient utilization of this compound.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | N-benzyl-3,5-dimethoxyaniline | |

| Molecular Formula | C₁₅H₁₇NO₂ | |

| Molecular Weight | 243.30 g/mol | Monoisotopic Mass: 243.1259 Da |

| CAS Number | 207340-90-7 | Distinct from 3,5-dimethoxyaniline (10272-07-8) |

| Physical State | Yellow Oil | Often solidifies upon high-vacuum drying or cooling |

| Solubility | Soluble in CHCl₃, DCM, DMSO, EtOAc | Lipophilic nature (LogP ~3.[1][2]3) |

| pKa (Calc) | ~4.5 (Conjugate acid) | Less basic than benzylamine due to aniline resonance |

Structural Parameters (Lipinski & Veber)

-

H-Bond Donors: 1 (Secondary Amine)

-

H-Bond Acceptors: 3 (2 Methoxy O, 1 Amine N)

-

Rotatable Bonds: 5

-

Topological Polar Surface Area (TPSA): ~30.5 Ų

Synthetic Pathways & Methodology

The synthesis of 3,5-dimethoxy-N-benzylaniline is most efficiently achieved via Reductive Amination or N-Alkylation . The reductive amination route is generally preferred in medicinal chemistry workflows to avoid over-alkylation (formation of tertiary amines).

Diagram: Synthesis & Application Logic

Figure 1: Synthetic routes to 3,5-dimethoxy-N-benzylaniline and downstream applications.

Protocol A: Reductive Amination (Recommended)

Mechanism: Condensation of aniline with benzaldehyde forms an imine intermediate, which is selectively reduced to the secondary amine.

-

Reagents: 3,5-Dimethoxyaniline (1.0 equiv), Benzaldehyde (1.0 equiv), NaBH₄ (1.5 equiv), Methanol (0.5 M).

-

Procedure:

-

Dissolve 3,5-dimethoxyaniline in dry methanol.

-

Add benzaldehyde dropwise. Stir at Room Temperature (RT) for 2–4 hours (monitor by TLC for imine formation).

-

Cool to 0°C and add NaBH₄ portion-wise (gas evolution occurs).

-

Warm to RT and stir for 1 hour.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane/EtOAc (98:2 to 90:10).

-

Yield: Typically 70–85% as a yellow oil.

-

Protocol B: "Borrowing Hydrogen" Catalysis (Green Chemistry)

Recent literature [1] demonstrates a catalytic route using benzyl alcohol and a Ruthenium or Iron pincer complex. This avoids stoichiometric hydride reagents but requires high temperatures (120°C) and specialized catalysts.

Analytical Characterization (Validation)

To ensure the integrity of the synthesized scaffold, the following spectroscopic data should be used for validation. The data below corresponds to the purified "yellow oil" product [1][2].

¹H NMR (500 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.37 – 7.32 | Multiplet | 4H | Benzyl aromatic (meta/ortho) |

| 7.27 | Doublet (J=7Hz) | 1H | Benzyl aromatic (para) |

| 5.89 | Singlet | 1H | Aniline aromatic (C4-H) |

| 5.84 | Singlet | 2H | Aniline aromatic (C2,6-H) |

| 4.30 | Singlet | 2H | N-CH₂-Ph (Benzylic) |

| 4.13 | Broad Singlet | 1H | N-H (Exchangeable) |

| 3.73 | Singlet | 6H | -OCH₃ (Methoxy groups) |

¹³C NMR (125 MHz, CDCl₃)

-

Aromatic C-O: 161.7 ppm[3]

-

Aromatic C-N: 150.1 ppm[3]

-

Benzyl ipso-C: 139.3 ppm

-

Aromatic CH: 128.6, 127.5, 127.3 ppm (Benzyl ring)

-

Aniline CH: 91.6, 89.9 ppm (Electron-rich ring carbons)

-

Methoxy C: 55.1 ppm[3]

-

Benzylic C: 48.4 ppm[3]

Interpretation: The upfield shift of the aniline protons (5.84–5.89 ppm) confirms the strong electron-donating effect of the two methoxy groups. The presence of a single benzylic peak at 4.30 ppm confirms mono-alkylation.

Applications in Drug Discovery[5][6][7]

Synthesis of 3-Hydroxycarbazoles

The 3,5-dimethoxy-N-benzylaniline scaffold is a specific substrate for the Nenitzescu-type annulation with quinones.[4] This reaction provides rapid access to 3-hydroxycarbazoles, a structural motif found in alkaloids like murrayafoline A.

-

Reaction: this compound + 1,4-Benzoquinone

3-Hydroxycarbazole derivative. -

Mechanism: Michael addition followed by oxidative cyclization [2].

Quinoline Construction

Via Ruthenium-catalyzed deaminative coupling, this molecule reacts with para-substituted benzaldehydes and triallylamine to form 2,3-disubstituted quinolines [3]. This highlights its utility as a "masked" aniline equivalent that stabilizes reactive intermediates.

Diagram: Carbazole Annulation Mechanism

Figure 2: The Nenitzescu-type annulation pathway utilizing the electron-rich aniline core.

Safety & Handling

-

Hazards: Like most anilines, this compound should be treated as potentially toxic if swallowed or absorbed through the skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.

-

Stability: The electron-rich ring makes it susceptible to oxidation; solutions should not be left open to air for extended periods.

References

-

Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols. Journal of Organic Chemistry. (2022). Detailed synthesis and NMR characterization of this compound (Compound 5h).

-

Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Tetrahedron Letters / Caltech. (2016).[4] Application of this compound in carbazole synthesis.[4][5]

-

Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives. RSC Advances. (2023). Usage in Ruthenium-catalyzed coupling reactions.

Sources

Technical Guide: N-Benzyl-3,5-dimethoxyaniline (CID 21818624)

A Versatile Pharmacophore for Heterocyclic Annulation and Drug Discovery

Executive Summary

N-Benzyl-3,5-dimethoxyaniline (PubChem CID: 21818624; CAS: 207340-90-7) is a secondary amine intermediate characterized by an electron-rich 3,5-dimethoxybenzene core.[1] Unlike simple anilines, the specific substitution pattern of this compound renders it a highly reactive nucleophile, particularly valuable in the synthesis of 3-hydroxycarbazoles and quinolines —scaffolds frequently observed in anti-malarial, anti-bacterial, and anti-tumor agents.[1]

This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and its critical role as a precursor in Nenitzescu-type annulation reactions .[1]

Part 1: Chemical Profile & Physicochemical Properties[1][2]

The electron-donating methoxy groups at the meta positions (relative to the amine) significantly enhance the nucleophilicity of the aromatic ring, making the para-position highly susceptible to electrophilic attack.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | N-Benzyl-3,5-dimethoxybenzenamine |

| CAS Number | 207340-90-7 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Physical State | Viscous oil (Colorless to pale brown) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, Toluene; Insoluble in H₂O |

| Key NMR Signals (¹H) | δ 5.93 (t, 1H), 5.84 (d, 2H), 4.30 (s, 2H, CH₂), 3.76 (s, 6H, OMe) |

Part 2: Synthetic Methodologies

Two primary protocols are recommended based on the scale and available reagents. Protocol A is the industry standard for reliability, while Protocol B offers a modern, atom-economical catalytic approach.[1]

Protocol A: Reductive Amination (Standard & Scalable)

Best for: Routine lab-scale synthesis (1–10 mmol) where reliability is paramount.

Mechanism: Condensation of 3,5-dimethoxyaniline with benzaldehyde forms an imine (Schiff base), which is subsequently reduced to the secondary amine.[1]

Reagents:

-

Benzaldehyde (1.0 equiv)[3]

-

Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH(OAc)₃

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 3,5-dimethoxyaniline in anhydrous MeOH. Add benzaldehyde dropwise at room temperature (RT).[1] Stir for 2–4 hours. Monitoring: Check TLC for the disappearance of the aniline spot.[1][4]

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ portion-wise (caution: gas evolution).

-

Completion: Allow the reaction to warm to RT and stir for 12 hours.

-

Work-up: Quench with H₂O. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields the product as a colorless oil.[1][5]

Protocol B: Zn(II)-Catalyzed N-Alkylation (Green Chemistry)

Best for: Atom economy and avoiding hydride reagents.

Reagents:

-

Benzyl Alcohol (1.2 equiv)[5]

-

Catalyst: Azo-aromatic Zn(II) complex (3 mol%)

-

Base: ᵗBuOK (0.5 equiv)[5]

-

Solvent: Toluene (degassed)

Workflow:

-

Combine amine, alcohol, catalyst, and base in a sealed tube under Argon.[1][5]

-

Heat to 120°C for 16 hours.

-

Evaporate volatiles and purify via silica gel chromatography.[1][5]

-

Yield: Typically 78–85%.[1]

Part 3: Mechanism of Action & Applications[1]

1. Synthesis of 3-Hydroxycarbazoles (Nenitzescu Annulation)

The primary utility of this compound lies in its ability to react with quinones to form biologically active carbazoles.[1] This reaction mimics the Nenitzescu indole synthesis but is adapted for electron-rich secondary anilines.[1]

Mechanism:

-

Michael Addition: The electron-rich aniline attacks the quinone.[1]

-

Cyclization: Intramolecular nucleophilic attack occurs, closing the ring.[1]

-

Aromatization: Loss of water/oxidation leads to the fully aromatic carbazole system.[1]

Figure 1: The synthetic pathway for converting this compound into 3-hydroxycarbazoles via reaction with quinones.[6]

2. Quinoline Synthesis via Three-Component Coupling

Recent studies utilize this compound in Ruthenium-catalyzed deaminative coupling with benzaldehydes and triallylamine to form 2,3-disubstituted quinolines.[1] This highlights the compound's utility in diversity-oriented synthesis (DOS) .[1]

Part 4: Quality Control & Characterization[1]

To validate the integrity of the synthesized this compound, the following NMR signature must be confirmed. The distinct triplet at 5.93 ppm represents the proton on the aromatic ring between the two methoxy groups, a critical indicator of regiochemical purity.[1]

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.38 – 7.27 | Multiplet | 5H | Benzyl aromatic protons |

| ¹H | 5.93 | Triplet (J=2.1 Hz) | 1H | Ar-H (C4 position) |

| ¹H | 5.84 | Doublet | 2H | Ar-H (C2, C6 positions) |

| ¹H | 4.30 | Singlet | 2H | N-CH₂-Ph |

| ¹H | 3.76 | Singlet | 6H | -OCH₃ (Methoxy groups) |

Part 5: Safety & Handling

-

Hazard Classification:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21818624, this compound. Retrieved from [Link]

-

Stoltz, B. M., et al. (2012).[1] Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. California Institute of Technology.[1][4] Retrieved from [Link]

-

Paul, N. D., et al. (2022).[1][5] Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mallesha, L., et al. (2014).[1][2] Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry. Retrieved from [Link]

Sources

- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of N-benzyl-3,5-dimethoxyaniline

[1][2][3]

Executive Summary

This compound (CAS: 207340-90-7) is an electron-rich secondary amine derived from the reductive amination of 3,5-dimethoxyaniline. Unlike its solid parent compound, this derivative typically exists as a colorless to yellow viscous oil at room temperature. Its electron-rich aromatic ring makes it a highly reactive nucleophile, widely utilized in oxidative annulation reactions to form biologically active carbazole alkaloids. This guide details its physicochemical properties, spectral fingerprints, and synthesis protocols for research and development applications.

Chemical Identity & Structural Analysis[4][5]

| Parameter | Detail |

| IUPAC Name | This compound |

| Alternative Names | N-Benzyl-3,5-dimethoxybenzenamine; 3,5-Dimethoxy-N-benzylaniline |

| CAS Number | 207340-90-7 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| SMILES | COc1cc(NCc2ccccc2)cc(OC)c1 |

| Structure Description | A secondary amine linking a benzyl group and a 3,5-dimethoxyphenyl ring. The two methoxy groups at the meta positions relative to the nitrogen significantly increase electron density on the aromatic ring. |

Physicochemical Properties[1][4][5][6][7][8][9][10][11]

Unlike many primary anilines which are crystalline solids, the N-benzylation of 3,5-dimethoxyaniline disrupts intermolecular hydrogen bonding, resulting in a liquid state at ambient conditions.

Table 1: Physical Properties Data

| Property | Value / Observation | Condition / Note |

| Physical State | Liquid (Viscous Oil) | At 25°C [1, 2] |

| Color | Colorless to Yellow | Darkens upon oxidation/air exposure |

| Melting Point | < 25°C | Oil at room temperature |

| Boiling Point | ~380–400°C (Predicted) | Decomposes before boiling at atm pressure |

| Density | ~1.12 g/cm³ (Predicted) | Estimated based on functional group contributions |

| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, Toluene, DMSO |

| Solubility | Insoluble | Water |

| pKa (Conjugate Acid) | ~4.5–5.0 (Predicted) | Less basic than alkyl amines due to aryl conjugation |

Critical Note: As an electron-rich oil, this compound is prone to oxidation. It should be stored under an inert atmosphere (Argon/Nitrogen) at low temperatures (2–8°C) to prevent discoloration (browning).

Spectral Characterization (NMR & MS)[3]

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The symmetry of the 3,5-dimethoxyphenyl ring simplifies the spectrum, providing distinct diagnostic peaks.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.32 – 7.38 | Multiplet (m) | 4H | Ar-H (Benzyl) | meta/ortho protons of benzyl group |

| 7.27 – 7.30 | Multiplet (m) | 1H | Ar-H (Benzyl) | para proton of benzyl group |

| 5.89 | Singlet (s) | 1H | Ar-H (Aniline C4) | Proton between two methoxy groups (para to N) |

| 5.84 | Singlet (s) | 2H | Ar-H (Aniline C2, C6) | Protons ortho to N |

| 4.30 | Singlet (s) | 2H | N-CH ₂-Ph | Benzylic methylene protons |

| 4.13 | Broad Singlet (br s) | 1H | N-H | Secondary amine proton (exchangeable) |

| 3.73 | Singlet (s) | 6H | -OCH ₃ | Two equivalent methoxy groups |

Table 3: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| 161.7 | C -OMe (C3, C5 of aniline ring) |

| 150.1 | C -N (C1 of aniline ring) |

| 139.3 | C -ipso (Benzyl ring) |

| 128.6, 127.5, 127.3 | Ar-C (Benzyl ring CH) |

| 91.6 | Ar-C (C4, between OMe groups) |

| 89.9 | Ar-C (C2, C6, ortho to N) |

| 55.1 | -OC H₃ (Methoxy carbons) |

| 48.4 | N-C H₂ (Benzylic carbon) |

Synthesis & Purification Protocol

The most robust method for synthesizing this compound is Reductive Amination . This one-pot procedure avoids over-alkylation common with direct alkylation (e.g., using benzyl bromide).

Reaction Pathway[10][12][13]

-

Condensation: 3,5-Dimethoxyaniline + Benzaldehyde → Imine (Schiff Base)

-

Reduction: Imine + NaBH₄ → Secondary Amine

Visual Workflow (Graphviz)

Figure 1: Step-by-step reductive amination workflow for the synthesis of this compound.

Detailed Protocol [Based on Ref 1, 3]

-

Imine Formation: Dissolve 3,5-dimethoxyaniline (1.0 equiv) and benzaldehyde (1.0–1.1 equiv) in dry Methanol or Toluene. Stir at room temperature for 2–4 hours.

-

Checkpoint: Monitor by TLC for disappearance of aniline.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄, 1.5–2.0 equiv) portion-wise. Allow to warm to room temperature and stir overnight (12–16 h).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel flash chromatography.

-

Eluent: Hexane/Ethyl Acetate (95:5 to 90:10 gradient).

-

Yield: Typically 75–85%.

-

Applications & Reactivity

Oxidative Annulation (Carbazole Synthesis)

This compound is a specific precursor for the synthesis of 3-hydroxycarbazoles . When reacted with benzoquinones under oxidative conditions (e.g., using Pd(OAc)₂ or simply acetic acid/toluene), the electron-rich ring undergoes C-C bond formation to close the carbazole ring.

Reactivity Logic

-

Nucleophilicity: The nitrogen lone pair is moderately available, but the 3,5-dimethoxy groups make the para and ortho carbons of the aniline ring highly nucleophilic (positions 2, 4, and 6).

-

Regioselectivity: Electrophilic aromatic substitution typically occurs at the para position (C4) relative to the nitrogen, due to the synergistic directing effects of the methoxy groups and the amine.

Figure 2: Primary reactivity pathways for this compound.

References

-

Wong, O. A., & Stoltz, B. M. (2016). "Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones."[1] Tetrahedron Letters, 57(10), 1100-1103. [1]

-

Sinha, S., et al. (2021).[2][3] "Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand." The Journal of Organic Chemistry, 86(15), 10000–10015.

-

PubChem Compound Summary. (2024). "this compound (CID 21818624)." National Center for Biotechnology Information.

Strategic Utilization of Electron-Rich Secondary Aniline Building Blocks in Drug Discovery

Introduction: The Chemical Space

Electron-rich secondary anilines (e.g., N-alkyl-p-anisidines, N-alkyl-indolines) are ubiquitous pharmacophores in modern drug discovery, serving as key motifs in kinase inhibitors, GPCR ligands, and bioconjugates.[1] Their high nucleophilicity makes them excellent candidates for forming C-N bonds, yet this same property introduces significant challenges: susceptibility to oxidative degradation, "poisoning" of metal catalysts via strong coordination, and metabolic toxicity liabilities.

This guide provides a technical roadmap for the synthesis, handling, and medicinal chemistry application of these building blocks, moving beyond standard textbook definitions to address the practical realities of the benchtop.

Structural Considerations & Reactivity

The reactivity of secondary anilines is governed by the interplay between the nitrogen lone pair and the aromatic ring. In electron-rich systems (bearing EDGs like -OMe, -OH, -NR2), the "push" effect increases the electron density on the nitrogen, enhancing nucleophilicity but also lowering the oxidation potential (

The Stability-Reactivity Trade-off

-

High Nucleophilicity: Facilitates

and metal-catalyzed couplings but increases the rate of background oxidation. -

Coordination Strength: Electron-rich amines can bind too tightly to Lewis acidic metal centers (Pd, Cu), potentially arresting catalytic cycles.

-

Metabolic Liability: High electron density facilitates CYP450-mediated oxidation to reactive quinone imines (See Section 5).

Synthetic Methodologies: C-N Bond Formation

When incorporating electron-rich secondary anilines into larger scaffolds, three primary methodologies dominate. The choice depends strictly on the electrophile partner and the tolerance for oxidative conditions.

Buchwald-Hartwig Cross-Coupling (The Gold Standard)

For coupling electron-rich secondary anilines with aryl halides, Palladium-catalyzed coupling is the most robust method. However, standard ligands (e.g.,

-

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) [2][3]

-

Ligand of Choice: RuPhos or BrettPhos .

-

Mechanistic Rationale: These bulky, electron-rich ligands facilitate the difficult reductive elimination step. Specifically, RuPhos is engineered to prevent the formation of off-cycle Pd-amine complexes which are common with secondary amines.

-

Base Selection: LiHMDS (Lithium hexamethyldisilazide) is preferred over alkoxides for substrates with base-sensitive groups or to prevent side reactions, though NaOtBu remains the standard for unfunctionalized cores.

-

Chan-Lam Coupling (The Mild Alternative)

Useful when the electrophile is a boronic acid.[4][5]

-

Mechanism: Oxidative coupling using Cu(II).[6]

-

Critical Limitation: This reaction requires an oxidant (usually air/O2).[7] For highly electron-rich anilines (e.g., N-methyl-4-aminophenol), the oxidative conditions can degrade the aniline faster than the coupling occurs.

-

Optimization: Use stoichiometric Cu(OAc)2 in inert atmosphere if air oxidation is problematic, or switch to slow-addition protocols.

Reductive Amination (Building the Block)

Used primarily to synthesize the secondary aniline building block from a primary aniline.

-

Reagent: NaBH(OAc)3 (Sodium triacetoxyborohydride).

-

Why: It is mild enough to not reduce the aldehyde/ketone prior to imine formation and tolerates the electron-rich aromatic ring.

Method Selection Workflow

Figure 1: Decision matrix for synthetic route selection based on electrophile availability and substrate stability.

Detailed Experimental Protocol

Objective: Coupling of N-methyl-p-anisidine (Electron-Rich Secondary Aniline) with 4-bromo-pyridine.

Rationale: This protocol utilizes RuPhos to manage the steric bulk of the secondary amine and LiHMDS to provide a soluble, non-nucleophilic base that minimizes dehalogenation side reactions.

Reagents & Equipment

-

Catalyst:

(1 mol%) -

Ligand: RuPhos (2 mol%)

-

Base: LiHMDS (1.0 M in THF, 2.2 equiv)

-

Solvent: Toluene (Anhydrous, degassed)

-

Atmosphere: Argon (Strict Schlenk technique required)

Step-by-Step Methodology

-

Pre-Complexation (Crucial for Reproducibility):

-

In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

and RuPhos. -

Add anhydrous toluene (2 mL/mmol).

-

Heat to 80°C for 5 minutes. The solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation (

).

-

-

Substrate Addition:

-

Cool the catalyst solution to Room Temperature (RT).

-

Add the aryl halide (4-bromo-pyridine, 1.0 equiv).

-

Add the N-methyl-p-anisidine (1.1 equiv). Note: If the aniline is an oil, weigh it in a syringe to avoid oxidation during transfer.

-

-

Base Addition & Reaction:

-

Add LiHMDS dropwise at RT.

-

Seal the tube and heat to 85°C.

-

Monitor by LCMS. Conversion should be >95% within 2-4 hours.

-

-

Workup (Oxidation Mitigation):

-

Cool to RT. Quench with saturated

. -

Extract with EtOAc. Do not dry the organic layer with air bubbling. Use

and concentrate under reduced pressure immediately. -

Purify via flash chromatography (DCM/MeOH gradient).

-

Self-Validation Criteria

-

Visual Check: A persistent black precipitate indicates "Palladium Black" formation, suggesting ligand dissociation or oxidation. The reaction has likely failed.

-

NMR Verification: Look for the disappearance of the N-H broad singlet and the downfield shift of the N-Methyl group (typically 2.8 ppm

3.2-3.5 ppm upon arylation).

Medicinal Chemistry: The Metabolic Liability

Electron-rich anilines are notorious "structural alerts" in drug design due to bioactivation.

Mechanism of Toxicity

Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9) can oxidize the electron-rich ring.

-

Hydroxylation: Formation of an aminophenol.

-

Oxidation: Conversion to a Quinone Imine (highly electrophilic).

-

Conjugation: The Quinone Imine reacts with Glutathione (GSH) or cellular proteins (Hepatotoxicity).

Pathway Visualization

Figure 2: Metabolic activation pathway of electron-rich anilines leading to potential toxicity.

Mitigation Strategies

-

Fluorine Scan: Introduce Fluorine at the metabolic hotspot (usually para or ortho to the amine) to block hydroxylation.

-

Electronic Deactivation: Replace the phenyl ring with a pyridine or pyrimidine to lower

, making oxidation more difficult.

Comparison of Synthetic Methods

| Feature | Buchwald-Hartwig | Chan-Lam | Reductive Amination |

| Bond Formed | |||

| Primary Substrate | Aryl Halide + Amine | Boronic Acid + Amine | Ketone + Amine |

| Key Reagent | Pd / RuPhos | Cu(OAc)2 / O2 | NaBH(OAc)3 |

| Tolerance (Oxidation) | High (Inert atm.) | Low (Requires Oxidant) | High |

| Steric Tolerance | High (with specific ligands) | Moderate | Low (Schiff base stability) |

| Scalability | Excellent | Good | Excellent |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: idiosyncratic toxicity mechanisms. Current Drug Metabolism, 6(2), 161-225. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Strategic Sourcing and Synthesis of N-Benzyl-3,5-dimethoxyaniline: A Technical Guide

Topic: Strategic Sourcing and Synthesis of N-Benzyl-3,5-dimethoxyaniline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Procurement Specialists

Executive Summary & Compound Profile

This compound (Molecular Weight: 243.30 g/mol ) is a critical intermediate in the synthesis of stilbenoid analogs (e.g., pterostilbene derivatives) and tubulin polymerization inhibitors. While the parent aniline is a commodity chemical, the N-benzyl derivative is frequently absent from standard catalog inventories, often requiring custom synthesis or high-premium sourcing.

This guide provides a dual-track strategy:

-

Sourcing: Direct procurement data for the precursor (3,5-dimethoxyaniline).

-

Synthesis: A validated, self-checking protocol for the one-pot reductive amination to generate the target in-house with high purity.

Chemical Identity

| Property | Target Compound | Precursor Compound |

| Name | This compound | 3,5-Dimethoxyaniline |

| CAS | Rare / Custom (PubChem CID: 21818624) | 10272-07-8 |

| Structure | Aniline nitrogen benzylated | Primary aniline with meta-methoxy groups |

| Role | Advanced Intermediate | Starting Material |

Market Landscape: Sourcing the Precursor

Direct sourcing of the N-benzyl derivative is often cost-prohibitive (> $500/g for custom synthesis). The most efficient strategy is to procure high-purity 3,5-dimethoxyaniline (CAS 10272-07-8) and perform a single-step conversion.

Supplier & Price Analysis (CAS 10272-07-8)

Prices are estimated based on Q1 2025 market data for research-grade (<100g) quantities.

| Supplier Tier | Vendor Examples | Pack Size | Approx. Price (USD) | Lead Time | Recommended For |

| Tier 1 (Global) | Sigma-Aldrich, Thermo (Acros) | 5g | $40 - $80 | 1-3 Days | GMP / GLP Validation |

| Tier 2 (Specialty) | TCI Chemicals, Apollo Scientific | 25g | $150 - $200 | 3-7 Days | Scale-up / Pilot |

| Tier 3 (Bulk/Direct) | Aceschem, Chemsavers | 100g | $200 - $300 | 2-4 Weeks | Routine Synthesis |

Sourcing Recommendation:

-

Discovery Phase: Purchase 5g from Tier 1 suppliers to establish a purity baseline.

-

Development Phase: Switch to Tier 2/3 for kilogram-scale batches, but mandate a Certificate of Analysis (CoA) verifying >98% purity by GC/HPLC to avoid regioisomeric impurities (e.g., 2,5-dimethoxy isomers).

Technical Protocol: The "Make" Strategy

The most robust route to this compound is Reductive Amination . This protocol uses Sodium Triacetoxyborohydride (STAB), offering superior chemoselectivity over NaBH₄ by minimizing the reduction of the aldehyde to benzyl alcohol.

Reaction Scheme

Reagents: 3,5-Dimethoxyaniline (1.0 eq), Benzaldehyde (1.05 eq), STAB (1.4 eq), AcOH (1.0 eq). Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

Charge a dry flask with 3,5-dimethoxyaniline (10 mmol, 1.53 g) and DCE (30 mL).

-

Add Benzaldehyde (10.5 mmol, 1.07 mL) and Acetic Acid (10 mmol, 0.6 mL).

-

Critical Checkpoint: Stir at Room Temperature (RT) for 30-60 mins. Verify imine formation via TLC (disappearance of aniline).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 4–12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

If necessary, purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

-

Process Visualization (Workflow)

Caption: Optimized reductive amination workflow using STAB for high chemoselectivity.

Quality Control & Impurity Profiling

Ensuring the integrity of the synthesized scaffold is paramount for downstream biological assays.

Critical Impurity Markers

| Impurity Type | Origin | Detection Method | Remediation |

| Unreacted Aniline | Incomplete conversion | TLC (polar), HPLC | Increase aldehyde stoichiometry; extend reaction time. |

| Bis-benzylated Amine | Over-alkylation | HPLC (high retention) | Use STAB (milder) instead of NaBH₄; avoid excess aldehyde. |

| Benzyl Alcohol | Reduction of aldehyde | 1H NMR (benzylic CH2) | Chromatographic separation (easy to remove). |

QC Decision Logic

Caption: QC decision tree for validating this compound purity.

References

-

PubChem. 3,5-Dimethoxyaniline (Compound Summary).[1][2][3] National Library of Medicine. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Selective N-Benzylation of 3,5-Dimethoxyaniline

[1]

Executive Summary

The reaction between 3,5-dimethoxyaniline and benzyl bromide is a fundamental nucleophilic substitution (

While the reaction appears simple, the electron-rich nature of the 3,5-dimethoxyaniline ring and the high reactivity of benzyl bromide create two critical challenges:

-

Chemo-selectivity: Controlling the ratio of mono-benzylated (secondary amine) vs. di-benzylated (tertiary amine) products.[1]

-

Regio-selectivity: Minimizing C-alkylation (Friedel-Crafts type side reactions) driven by the highly activated aromatic ring.[1]

This guide provides optimized protocols for selectively targeting either the mono-benzyl or di-benzyl derivative, grounded in kinetic control and phase-transfer principles.

Mechanistic Insight & Reaction Pathway[1]

The reaction proceeds via a classic

Critical Control Points[1]

-

pK_a Modulation: The

of 3,5-dimethoxyaniline is approximately 3.8-4.[1]0. It is less basic than unsubstituted aniline due to the inductive withdrawal of the methoxy groups, yet the ring is electron-rich.[1] -

The "Polylation" Trap: Once the first benzyl group is added, the resulting secondary amine (

-benzyl-3,5-dimethoxyaniline) is more nucleophilic than the starting primary amine due to the inductive electron donation of the benzyl group. This leads to rapid over-alkylation to the tertiary amine.[1] -

Solution: To stop at the mono-product, we must statistically disadvantage the second alkylation by using a deficiency of benzyl bromide or a large excess of aniline .

Reaction Pathway Diagram[1]

Caption: Kinetic pathway showing the acceleration of the second alkylation step (Red Arrow), highlighting the difficulty of stopping at the mono-stage.

Experimental Protocols

Protocol A: Selective Synthesis of this compound (Mono-Alkylation)

Objective: Maximize Secondary Amine | Yield Target: 75-85%[1]

Reagents:

-

3,5-Dimethoxyaniline (1.0 equiv, limiting reagent strategy is NOT used here; see note)[1]

-

Benzyl Bromide (0.9 equiv) — Limiting the electrophile is crucial.

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF.[1]

-

Optional: DABCO (0.1 equiv) for quenching.[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous Acetonitrile (30 mL).

-

Base Addition: Add

(20 mmol, 2.76 g). The mixture will be a suspension.[1][2] -

Controlled Addition: Heat the mixture to 50°C. Add Benzyl Bromide (9.0 mmol, 1.07 mL) dropwise over 60 minutes using a syringe pump or addition funnel.

-

Why? Slow addition keeps the concentration of electrophile low, statistically favoring reaction with the abundant primary amine over the newly formed secondary amine.

-

-

Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Quench (Pro-Tip): Add DABCO (1 mmol) and stir for 15 mins. This reacts with any residual benzyl bromide to form a water-soluble salt, preventing over-alkylation during workup.[1]

-

Workup: Filter off the solids (

/KBr). Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with water (2x) and Brine (1x).[1] -

Purification: The crude contains Product (Mono), Starting Material (Aniline), and trace Di-benzyl.[1]

Protocol B: Synthesis of N,N-Dibenzyl-3,5-dimethoxyaniline (Bis-Alkylation)

Objective: Exhaustive Alkylation | Yield Target: >90%[1]

Reagents:

-

3,5-Dimethoxyaniline (1.0 equiv)[1]

-

Benzyl Bromide (2.5 equiv) — Excess required.[1]

-

Potassium Carbonate (3.0 equiv)[1]

-

Potassium Iodide (KI) (0.1 equiv) — Finkelstein Catalyst.[1]

Procedure:

-

Dissolution: Dissolve 3,5-dimethoxyaniline (10 mmol) in DMF (20 mL).

-

Catalyst: Add

(30 mmol) and KI (1 mmol).-

Why KI? Converts Benzyl Bromide to Benzyl Iodide in situ, which is a superior electrophile, ensuring complete conversion of the sterically hindered secondary amine.

-

-

Addition: Add Benzyl Bromide (25 mmol) in one portion.

-

Reaction: Heat to 80–90°C for 12 hours.

-

Workup: Pour the reaction mixture into ice water (100 mL). The product usually precipitates as a solid.[1]

-

Isolation: Filter the precipitate. Wash with water and cold hexanes.[1] Recrystallize from Ethanol if necessary.[1][4]

Data Summary & Critical Parameters

| Parameter | Mono-Selective Protocol | Bis-Selective Protocol |

| Stoichiometry (BnBr) | 0.9 equivalents | 2.5 equivalents |

| Solvent | Acetonitrile (MeCN) | DMF |

| Temperature | 50°C (Mild) | 90°C (Aggressive) |

| Catalyst | None | KI (10 mol%) |

| Addition Rate | Slow (Dropwise / 1h) | Fast (One portion) |

| Major Impurity | Unreacted Aniline | Mono-benzyl intermediate |

| Purification | Chromatography Required | Precipitation / Recrystallization |

Troubleshooting Guide

-

Problem: Low conversion in Mono-protocol.

-

Problem: Formation of "Purple/Black" tar.

-

Cause: Oxidation of the electron-rich aniline ring (quinone imine formation) due to air exposure at high temps.[1]

-

Fix: Run the reaction under a Nitrogen/Argon atmosphere.

-

-

Problem: Difficulty separating Mono-product from Starting Material.

Safety & Handling

-

Benzyl Bromide: Potent lachrymator (tear gas).[1][3] Handle ONLY in a functioning fume hood. Keep a beaker of 10% aqueous NaOH or DABCO solution nearby to neutralize spills/syringes.[1]

-

3,5-Dimethoxyaniline: Toxic if swallowed or absorbed through skin.[1] May cause methemoglobinemia.[1] Wear nitrile gloves.[1]

References

-

General N-Benzylation Protocol (Teaching/Standard)

-

Kinetics of Aniline Alkylation

-

Finkelstein Catalysis (KI)

-

Properties of 3,5-Dimethoxyaniline

Sources

- 1. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocol: Sodium Borohydride Reduction of N-benzylidene-3,5-dimethoxyaniline

A Senior Application Scientist's Guide to the Synthesis of N-(3,5-dimethoxybenzyl)aniline

Abstract

This document provides a comprehensive technical guide for the reduction of the imine, N-benzylidene-3,5-dimethoxyaniline, to its corresponding secondary amine, N-(3,5-dimethoxybenzyl)aniline, using sodium borohydride (NaBH₄). The synthesis of secondary amines is a cornerstone reaction in organic chemistry, critical for the development of pharmaceuticals, agrochemicals, and functional materials. This guide details the underlying mechanism, a robust step-by-step experimental protocol, expert insights into critical process parameters, and necessary safety precautions. It is intended for researchers and professionals in chemical and drug development fields.

Scientific Principles and Mechanism

The reduction of an imine to an amine using sodium borohydride is a classic example of a nucleophilic addition reaction. Sodium borohydride serves as a mild and selective reducing agent, valued for its effectiveness in reducing aldehydes, ketones, and, pertinent to this protocol, imines, without affecting less reactive functional groups like esters or amides.[1][2]

The core of the reaction is the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon atom of the imine's C=N double bond.[1][3] The mechanism proceeds in two primary stages:

-

Nucleophilic Attack: The hydride ion from NaBH₄ attacks the imine carbon, which carries a partial positive charge due to the electronegativity of the nitrogen atom. This breaks the C=N pi bond, and the electrons move to the nitrogen atom, forming a nitrogen anion.

-

Protonation: The resulting anionic nitrogen intermediate is then protonated by a protic solvent, typically methanol or ethanol, which is used as the reaction medium.[3][4] This step neutralizes the charge and yields the final secondary amine product.

The use of a protic solvent like methanol is crucial not only for protonation but also because it can enhance the reactivity of the borohydride reagent.[5] However, it's important to manage the reaction temperature, as NaBH₄ can react with methanol, especially at elevated temperatures, to produce hydrogen gas.[2]

Caption: Fig. 1: Mechanism of Imine Reduction.

Experimental Protocol

This protocol is designed for the reliable synthesis of N-(3,5-dimethoxybenzyl)aniline. The procedure includes the initial formation of the imine (Schiff base) followed by its in-situ reduction.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3,5-Dimethoxyaniline | 153.18 | 1.53 g | 10.0 | Harmful if swallowed.[6] |

| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 | Freshly distilled recommended. |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 | Moisture sensitive.[7] |

| Methanol (MeOH) | 32.04 | 50 mL | - | Anhydrous grade. |

| Deionized Water (H₂O) | 18.02 | ~100 mL | - | For workup. |

| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | For drying. |

| 1M Hydrochloric Acid (HCl) | - | As needed | - | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | For neutralization. |

| Saturated Sodium Chloride (Brine) | - | As needed | - | For washing. |

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow.

-

Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.53 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in 30 mL of anhydrous methanol. Stir the solution at room temperature for 1 hour. Formation of the imine is often visually indicated by a color change or the formation of a precipitate.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.

-

Reduction: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equivalents) in small portions over 15-20 minutes.

-

Expert Insight: Portion-wise addition is critical to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.[2]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the imine starting material is fully consumed.

-

Quenching: Once the reaction is complete, carefully and slowly add 50 mL of deionized water to the flask to quench any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Expert Insight: The acid wash removes any unreacted aniline starting material, while the bicarbonate wash neutralizes any residual acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(3,5-dimethoxybenzyl)aniline can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Trustworthiness & Validation

-

Reaction Monitoring: The primary method for validating reaction completion is TLC. A suitable mobile phase would be 4:1 Hexane:Ethyl Acetate. The imine spot should disappear and be replaced by a new, typically lower Rf, product spot.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To verify the disappearance of the C=N stretch (approx. 1640-1690 cm⁻¹) and the appearance of an N-H stretch (approx. 3300-3500 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[7][8]

-

Sodium Borohydride: NaBH₄ is a water-reactive, flammable solid.[7] It reacts with water and acids to produce flammable hydrogen gas, which can ignite.[8] Handle under an inert atmosphere if possible and keep away from moisture and ignition sources.

-

Solvents: Methanol is flammable and toxic. Ethyl acetate is a flammable liquid and can cause eye irritation. All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaBH₄ carefully before disposal.

References

-

Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

-

Wikipedia. (2024). Sodium borohydride. Retrieved from [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

-

Sdfine. (n.d.). SODIUM BOROHYDRIDE. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Oreate AI Blog. (2026). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (3,5-dimethoxy)phenyl isocyanate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]

Sources

- 1. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 6. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. nj.gov [nj.gov]

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 3,5-Dimethoxyaniline

Abstract

3,5-Dimethoxyaniline (CAS: 10272-07-8) is a critical pharmacophore in modern medicinal chemistry, particularly in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and tubulin-binding agents.[1] Its electron-rich aromatic core and specific substitution pattern provide essential metabolic stability and kinase selectivity. This Application Note details three validated synthetic workflows: (1) Isothiocyanate generation for urea-based kinase inhibitors, (2) Conrad-Limpach cyclization for quinoline scaffolds, and (3) Regioselective Friedel-Crafts alkylation. Each protocol is designed with self-validating checkpoints to ensure reproducibility in drug discovery campaigns.

Section 1: The Electronic Landscape & Reactivity Profile

The 3,5-dimethoxyaniline scaffold presents a unique electronic environment. The amino group (

Key Synthetic Implications:

-

Nucleophilicity: The nitrogen is highly nucleophilic, facilitating rapid acylation and reaction with electrophiles (e.g.,

, isocyanates). -

Electrophilic Aromatic Substitution (EAS): The C2/C6 and C4 positions are highly activated. Without careful temperature control, EAS reactions often lead to poly-substitution.

-

Oxidation Sensitivity: The electron-rich ring is susceptible to oxidation; inert atmospheres (Argon/Nitrogen) are mandatory for high-yield protocols.

Visualizing the Reactivity Pathways

Figure 1: Strategic divergence of 3,5-dimethoxyaniline into three primary pharmaceutical intermediate classes.

Section 2: Protocol A — Synthesis of 3,5-Dimethoxyphenyl Isothiocyanate

Application: Precursor for urea-based kinase inhibitors (e.g., FGFR inhibitors like FIIN-1 analogs). Mechanism: Dithiocarbamate formation followed by desulfurization.[2][3][4]

Rationale

Direct reaction with thiophosgene is hazardous. This protocol utilizes a "one-pot" approach using Carbon Disulfide (

Experimental Protocol

Reagents:

-

3,5-Dimethoxyaniline (1.0 eq)[5]

-

Carbon Disulfide (

) (1.5 eq) -

Triethylamine (

) (3.0 eq) -

p-Toluenesulfonyl chloride (

) (1.1 eq) -

Solvent: Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Workflow:

-

Dithiocarbamate Formation:

-

Dissolve 3,5-dimethoxyaniline (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool to 0°C in an ice bath.

-

Add

dropwise, followed by the slow addition of -

Checkpoint: Stir for 1 hour at 0°C. The solution should turn yellow/orange, indicating dithiocarbamate salt formation.

-

-

Desulfurization:

-

Dissolve

in minimal THF and add dropwise to the reaction mixture at 0°C. -

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Validation (TLC): Monitor consumption of the polar dithiocarbamate spot and appearance of a non-polar spot (Isothiocyanate).

-

-

Workup:

-

Add 1N HCl (20 mL) to quench and dissolve amine salts.

-

Extract with Ethyl Acetate (

mL). Wash organic layer with brine. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc 95:5).

-

Yield Target: >85% as a white/pale yellow solid.

-

Section 3: Protocol B — Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Application: Synthesis of quinoline cores for antimalarials and kinase inhibitors.

Mechanism: Condensation of aniline with

Rationale

The reaction requires thermodynamic control.[6] Kinetic conditions (low temp) favor the amide (anil) formation, while thermodynamic conditions (high temp) favor the enamine (Schiff base) required for cyclization into the 4-hydroxyquinoline isomer.

Experimental Protocol

Reagents:

-

3,5-Dimethoxyaniline (1.0 eq)[5]

-

Ethyl Acetoacetate (1.2 eq)

-

Solvent A: Benzene or Toluene (for condensation)

-

Solvent B: Dowtherm A (for cyclization)[7]

-

Catalyst: Acetic acid (cat.)

Step-by-Step Workflow:

-

Schiff Base Formation (Condensation):

-

Mix aniline (20 mmol), ethyl acetoacetate (24 mmol), and acetic acid (0.5 mL) in Toluene (100 mL).

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Checkpoint: Continue reflux until theoretical water volume is collected (~4-6 hours).

-

Evaporate toluene to obtain the crude enamine oil.

-

-

Thermal Cyclization:

-

Heat Dowtherm A (50 mL) to a rolling boil (~250°C) in a flask equipped with a short-path distillation head (to remove ethanol generated).

-

Critical Step: Add the crude enamine dropwise to the boiling Dowtherm A.

-

Reasoning: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

-

Maintain temperature for 20 minutes after addition.

-

-

Isolation:

-

Cool the mixture to RT. The product, 5,7-dimethoxy-2-methylquinolin-4-ol, typically precipitates.

-

Dilute with Hexanes (50 mL) to further crash out the solid.

-

Filter and wash with acetone/hexanes.

-

Yield Target: 60-75% off-white powder.

-

Section 4: Protocol C — Regioselective Friedel-Crafts Alkylation

Application: Late-stage functionalization to introduce lipophilic groups at the para-position. Mechanism: Reductive alkylation using aldehyde and silane.[1]

Rationale

Standard Friedel-Crafts requires Lewis acids that can complex with the amine. Using Trifluoroacetic acid (TFA) and Triethylsilane (

Experimental Protocol

Reagents:

-

3,5-Dimethoxyaniline (1.0 eq)[5]

-

Benzaldehyde (or derivative) (1.0 eq)

-

Triethylsilane (

) (2.0 eq) -

Trifluoroacetic Acid (TFA) (2.0 eq)

-

Solvent: Dichloromethane (DCM)[4]

Step-by-Step Workflow:

-

Reaction Setup:

-

Dissolve 3,5-dimethoxyaniline (5 mmol) and benzaldehyde (5 mmol) in DCM (20 mL).

-

Add TFA (10 mmol) dropwise. Stir for 10 minutes.

-

-

Reduction:

-

Add

(10 mmol) slowly. -

Stir at Room Temperature for 3-5 hours.

-

Checkpoint: Solution often changes from dark to light as the iminium intermediate is reduced.

-

-

Workup:

-

Quench with saturated

. -

Extract with DCM.

-

Yield Target: >90% of 4-benzyl-3,5-dimethoxyaniline.

-

Summary of Physicochemical Data

| Intermediate | Formula | MW ( g/mol ) | Key Spectral Feature (NMR) | Storage |

| 3,5-Dimethoxyaniline | 153.18 | Dark, RT | ||